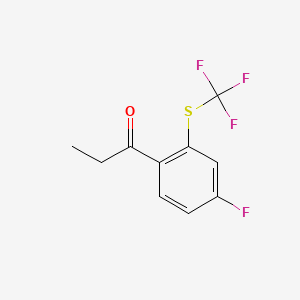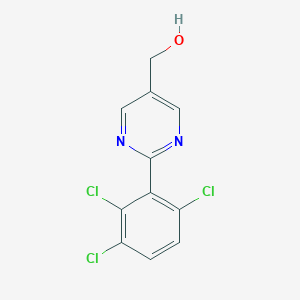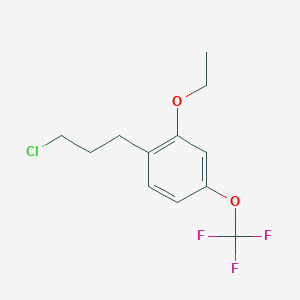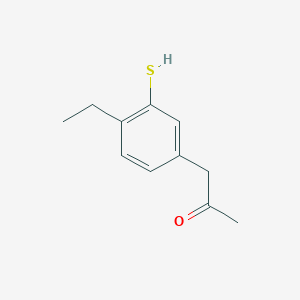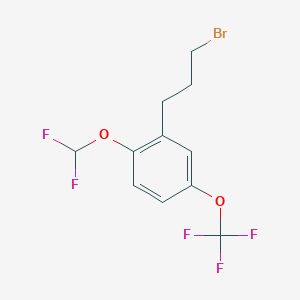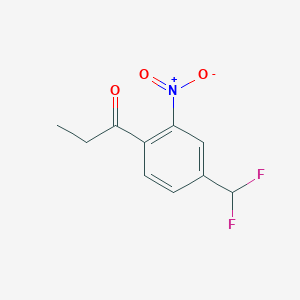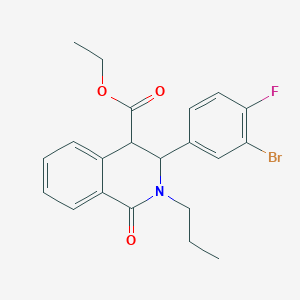
Ethyl 3-(3-bromo-4-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-bromo-4-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo and fluoro-substituted phenyl ring, an isoquinoline core, and an ethyl ester group. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-bromo-4-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 3-bromo-4-fluoroaniline with ethyl acetoacetate, followed by cyclization to form the isoquinoline core. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3-bromo-4-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromo and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
Ethyl 3-(3-bromo-4-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which Ethyl 3-(3-bromo-4-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate exerts its effects involves interactions with molecular targets and pathways. The bromo and fluoro substituents on the phenyl ring can enhance binding affinity to specific enzymes or receptors, while the isoquinoline core may interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Bromo-4-fluorophenyl)-N1-(3,3-dimethyl-2-butanyl)-N1-methyl-1,2-ethanediamine
- Benzamide, N-(4-fluorophenyl)-3-bromo-
- 3-Bromo-4-fluorophenol
Uniqueness
Ethyl 3-(3-bromo-4-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate is unique due to its combination of a bromo and fluoro-substituted phenyl ring with an isoquinoline core and an ethyl ester group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C21H21BrFNO3 |
|---|---|
Poids moléculaire |
434.3 g/mol |
Nom IUPAC |
ethyl 3-(3-bromo-4-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C21H21BrFNO3/c1-3-11-24-19(13-9-10-17(23)16(22)12-13)18(21(26)27-4-2)14-7-5-6-8-15(14)20(24)25/h5-10,12,18-19H,3-4,11H2,1-2H3 |
Clé InChI |
TYPDDNISHFHYRE-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(C(C2=CC=CC=C2C1=O)C(=O)OCC)C3=CC(=C(C=C3)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


